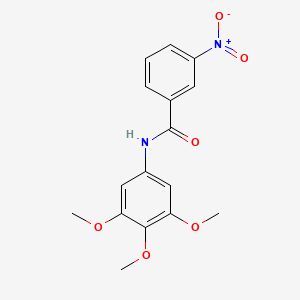
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Descripción general
Descripción
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that features a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxyacetyl Intermediate: This involves the reaction of 2-chloro-4-(1-piperidinylsulfonyl)phenol with an appropriate acylating agent under controlled conditions.
Coupling with Tetrahydroisoquinoline: The phenoxyacetyl intermediate is then coupled with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a lead compound in drug development.
Biological Research: The compound is used in studies related to its biological activity and interactions with various biomolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-(1-piperidinylsulfonyl)phenol
- 1,2,3,4-tetrahydroisoquinoline
- Phenoxyacetyl derivatives
Uniqueness
What sets 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c23-20-14-19(30(27,28)25-11-4-1-5-12-25)8-9-21(20)29-16-22(26)24-13-10-17-6-2-3-7-18(17)15-24/h2-3,6-9,14H,1,4-5,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJQBXGVJLKSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B4393432.png)

![2-[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenoxy]acetamide](/img/structure/B4393454.png)
![3-[4-(Benzylsulfamoyl)phenyl]-1,1-diethylurea](/img/structure/B4393462.png)

![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)

![Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B4393481.png)
![4-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B4393487.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4393511.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)
![N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4393537.png)
